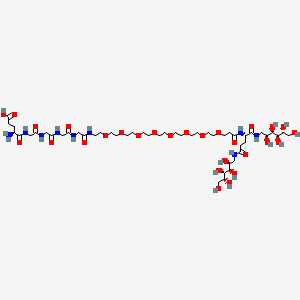

EGGGG-PEG8-amide-bis(deoxyglucitol)

Description

BenchChem offers high-quality EGGGG-PEG8-amide-bis(deoxyglucitol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about EGGGG-PEG8-amide-bis(deoxyglucitol) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C49H91N9O28 |

|---|---|

Molecular Weight |

1254.3 g/mol |

IUPAC Name |

(4S)-4-amino-5-[[2-[[2-[[2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1,5-dioxo-1,5-bis[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C49H91N9O28/c50-31(1-4-43(71)72)48(77)57-28-42(70)55-27-41(69)54-26-40(68)53-25-39(67)51-6-8-80-10-12-82-14-16-84-18-20-86-22-21-85-19-17-83-15-13-81-11-9-79-7-5-38(66)58-32(49(78)56-24-34(62)45(74)47(76)36(64)30-60)2-3-37(65)52-23-33(61)44(73)46(75)35(63)29-59/h31-36,44-47,59-64,73-76H,1-30,50H2,(H,51,67)(H,52,65)(H,53,68)(H,54,69)(H,55,70)(H,56,78)(H,57,77)(H,58,66)(H,71,72)/t31-,32-,33-,34-,35+,36+,44+,45+,46+,47+/m0/s1 |

InChI Key |

SRJGEXWUUWWJCQ-OJWWGKDHSA-N |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)N[C@@H](CCC(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)N |

Canonical SMILES |

C(CC(=O)O)C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NC(CCC(=O)NCC(C(C(C(CO)O)O)O)O)C(=O)NCC(C(C(C(CO)O)O)O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to EGGGG-PEG8-amide-bis(deoxyglucitol): A Hydrophilic, Cleavable Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, delivering potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity. The linker connecting the antibody to the payload is a critical determinant of an ADC's therapeutic index. This technical guide provides a comprehensive overview of EGGGG-PEG8-amide-bis(deoxyglucitol), a specialized, cleavable linker designed to enhance the performance of ADCs. We will delve into its core components, proposed mechanism of action, and the significance of its constituent parts. This document will also present generalized experimental protocols for the synthesis and characterization of similar linkers, along with representative data to guide researchers in the field.

Introduction to EGGGG-PEG8-amide-bis(deoxyglucitol)

EGGGG-PEG8-amide-bis(deoxyglucitol) is a complex chemical entity designed for use as a linker in the construction of ADCs. Its structure is rationally designed to provide a stable linkage between the antibody and the cytotoxic payload in systemic circulation, followed by controlled cleavage and payload release within the target cancer cell. The linker's name delineates its primary components:

-

EGGGG : A peptide sequence composed of one glutamic acid (E) and four glycine (B1666218) (G) residues. This sequence is designed to be a substrate for lysosomal proteases.

-

PEG8 : An eight-unit polyethylene (B3416737) glycol chain, which imparts hydrophilicity and favorable pharmacokinetic properties.

-

amide-bis(deoxyglucitol) : Two deoxyglucitol moieties attached via an amide linkage, further enhancing the linker's water solubility.

A common variant of this linker includes a maleimide (B117702) group (Mal-EGGGG-PEG8-amide-bis(deoxyglucitol)) to facilitate covalent conjugation to thiol groups on the antibody.

Core Components and Their Functions

The efficacy of an ADC is intricately linked to the properties of its linker. The components of EGGGG-PEG8-amide-bis(deoxyglucitol) are each selected to address specific challenges in ADC design.

The Cleavable Peptide Moiety: EGGGG

The tetra-glycine glutamic acid sequence serves as the cleavable component of the linker. It is engineered to be recognized and hydrolyzed by lysosomal enzymes, such as cathepsins, which are abundant in the acidic environment of the lysosome. This ensures that the cytotoxic payload is released predominantly inside the target cell, after the ADC has been internalized.

The Hydrophilic Spacer: PEG8

Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the ADC and rapid clearance from circulation. The inclusion of a PEG8 spacer offers several advantages:

-

Increased Hydrophilicity : The PEG chain improves the overall water solubility of the ADC, reducing aggregation.

-

Improved Pharmacokinetics : PEGylation is a well-established method to extend the circulation half-life of biotherapeutics by reducing renal clearance and protecting against proteolytic degradation.

-

Steric Shielding : The PEG chain can create a hydrophilic cloud around the payload, potentially masking it from the immune system and non-specific interactions.

The Solubility Enhancer: bis(deoxyglucitol)

The dual deoxyglucitol groups further augment the hydrophilicity of the linker. This is particularly beneficial when working with highly hydrophobic payloads, helping to maintain the stability and solubility of the final ADC construct.

Proposed Mechanism of Action

The mechanism of action for an ADC utilizing the EGGGG-PEG8-amide-bis(deoxyglucitol) linker follows a multi-step process, beginning with systemic administration and culminating in targeted cell death.

Caption: Proposed mechanism of action for an ADC with a protease-cleavable linker.

Physicochemical Properties

Below is a summary of the key physicochemical properties for a representative Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) linker.

| Property | Value | Reference |

| Molecular Formula | C₅₅H₉₄N₁₀O₃₁ | [1] |

| Molecular Weight | ~1391.4 g/mol | [1] |

| Appearance | White to off-white solid | |

| Purity (LCMS) | >95% | |

| Solubility | Soluble in DMSO, DMF, and water (with sonication) | |

| Storage | -20°C, protect from light |

Experimental Protocols (Representative)

The following protocols are generalized procedures for the synthesis and characterization of peptide-PEG ADC linkers. These should be adapted and optimized for specific reagents and equipment.

Synthesis of a Maleimide-Peptide-PEG Linker

This protocol outlines a solid-phase peptide synthesis (SPPS) approach followed by PEGylation and maleimide functionalization.

Caption: Generalized workflow for the solid-phase synthesis of a maleimide-peptide-PEG linker.

Protocol:

-

Resin Swelling: Swell Rink amide resin in dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group.

-

Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids (Glycine and Glutamic Acid) using a coupling agent such as HBTU/DIPEA in DMF.

-

PEGylation: After the final Fmoc deprotection, react the N-terminus of the peptide with a maleimide-PEG-NHS ester.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water) to cleave the linker from the resin and remove side-chain protecting groups.

-

Purification: Purify the crude linker by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the pure fractions to obtain the final product.

Enzymatic Cleavage Assay

This assay determines the susceptibility of the linker to cleavage by a specific protease.

Protocol:

-

Prepare ADC Solution: Dissolve the ADC in a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5).

-

Prepare Enzyme Solution: Reconstitute purified cathepsin B in the assay buffer.

-

Initiate Reaction: Add the cathepsin B solution to the ADC solution to a final enzyme concentration of 1 µM.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction and quench it with a protease inhibitor or by adding an equal volume of ice-cold acetonitrile.

-

Analysis: Analyze the samples by LC-MS to quantify the amount of released payload.

-

Data Analysis: Plot the concentration of the released payload versus time to determine the cleavage kinetics.

Quantitative Data (Illustrative)

The following table presents typical quantitative data for protease-cleavable peptide-PEG linkers in ADCs. This data is illustrative and will vary depending on the specific antibody, payload, and conjugation strategy.

| Parameter | Typical Value Range | Significance |

| Plasma Half-life of ADC | 100 - 300 hours | Indicates stability in circulation. |

| Linker Cleavage Half-life (in presence of Cathepsin B) | 1 - 10 hours | Demonstrates susceptibility to enzymatic cleavage. |

| In Vitro IC₅₀ of ADC | 0.1 - 10 nM | Measures the potency of the ADC against target cells. |

| Drug-to-Antibody Ratio (DAR) | 2 - 8 | The number of payload molecules per antibody, affecting potency and pharmacokinetics. |

Conclusion

EGGGG-PEG8-amide-bis(deoxyglucitol) is a sophisticated ADC linker that leverages a protease-cleavable peptide, a hydrophilic PEG spacer, and solubility-enhancing deoxyglucitol moieties. This combination is designed to create ADCs with high stability in circulation, favorable pharmacokinetic profiles, and efficient, targeted payload release within cancer cells. While this guide provides a foundational understanding and representative protocols, researchers are encouraged to perform detailed characterization and optimization for their specific ADC constructs to achieve the desired therapeutic outcomes.

References

Synthesis of EGGGG-PEG8-amide-bis(deoxyglucitol): A Technical Guide

This technical guide provides a comprehensive overview of a plausible synthetic route for EGGGG-PEG8-amide-bis(deoxyglucitol), a specialized chemical entity likely used in bioconjugation or drug delivery research. The synthesis involves a multi-step process encompassing solid-phase peptide synthesis (SPPS), linker conjugation, and subsequent modification with deoxyglucitol moieties. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Overview of the Synthetic Strategy

The synthesis of the target molecule can be conceptually divided into three main stages:

-

Solid-Phase Synthesis of the EGGGG Peptide: The peptide backbone, consisting of one glutamic acid and four glycine (B1666218) residues (EGGGG), is assembled on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This allows for the sequential addition of amino acids in a controlled manner.

-

Conjugation of the PEG8-Amide Linker: A polyethylene (B3416737) glycol (PEG) linker with eight repeating units and terminal functional groups for amide bond formation is attached to the N-terminus of the peptide while it is still on the solid support.

-

Functionalization with bis(deoxyglucitol): Following cleavage from the resin and purification, the terminal reactive group of the peptide-PEG conjugate is used to attach two deoxyglucitol units. This is proposed to occur via an amide bond formation with a bis(deoxyglucitol) amine derivative, which itself is synthesized through reductive amination.

Experimental Protocols

The following protocols are detailed methodologies for each key stage of the synthesis.

2.1. Stage 1: Solid-Phase Synthesis of the EGGGG Peptide

This stage utilizes standard Fmoc-based solid-phase peptide synthesis (SPPS) techniques.[1][2][3][4]

-

Materials and Reagents:

-

Rink Amide resin (or a similar amide-generating resin)

-

Fmoc-Gly-OH

-

Fmoc-Glu(OtBu)-OH

-

Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol (B129727)

-

Washing solution: DMF

-

-

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a peptide synthesis vessel for 1-2 hours.

-

First Amino Acid Coupling (Glycine):

-

Pre-activate Fmoc-Gly-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

-

Add the activated amino acid solution to the swelled resin and agitate for 2 hours.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5x).

-

-

Subsequent Amino Acid Couplings (Gly-Gly-Gly-Glu):

-

Repeat the coupling and deprotection steps sequentially for three more Fmoc-Gly-OH residues and finally for Fmoc-Glu(OtBu)-OH.

-

-

Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 3 to expose the N-terminal amine of the glutamic acid residue.

-

2.2. Stage 2: On-Resin Conjugation of the PEG8 Linker

This stage involves the attachment of a bifunctional PEG8 linker to the N-terminus of the resin-bound peptide.

-

Materials and Reagents:

-

Fmoc-NH-PEG8-COOH (or a similar activated PEG8 linker)

-

Peptide-resin from Stage 1

-

HBTU, DIPEA, DMF

-

-

Protocol:

-

Linker Activation: Pre-activate Fmoc-NH-PEG8-COOH (2 eq.) with HBTU (1.9 eq.) and DIPEA (4 eq.) in DMF.

-

Coupling to Peptide-Resin: Add the activated PEG8 linker solution to the peptide-resin and agitate for 4-6 hours, or until a negative Kaiser test is observed.

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Fmoc Deprotection: Remove the Fmoc group from the PEG linker with 20% piperidine in DMF as previously described. This exposes a terminal amine on the PEG linker.

-

2.3. Stage 3: Synthesis of bis(1-amino-1-deoxyglucitol) and Final Conjugation

This stage involves two key steps: the synthesis of the amine-functionalized bis-sugar moiety via reductive amination, and its final coupling to the peptide-PEG conjugate after cleavage from the resin.

-

Materials and Reagents:

-

D-Glucose

-

Ammonium (B1175870) chloride (NH4Cl)

-

Sodium cyanoborohydride (NaBH3CN)

-

A dicarboxylic acid (e.g., succinic acid) for linking the two glucitol amines.

-

Peptide-PEG8-NH2 conjugate (cleaved from resin)

-

EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-Hydroxysuccinimide)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

-

Diethyl ether (cold)

-

Purification system: Preparative RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography)

-

-

Protocol:

-

Synthesis of 1-amino-1-deoxyglucitol:

-

Dissolve D-glucose and an excess of ammonium chloride in an aqueous methanol solution.

-

Add sodium cyanoborohydride portion-wise while maintaining a neutral to slightly acidic pH.

-

Stir the reaction at room temperature for 24-48 hours. This reaction reduces the intermediate imine to form the amine.[5][6][7]

-

Purify the resulting 1-amino-1-deoxyglucitol by ion-exchange chromatography.

-

-

Synthesis of the bis(deoxyglucitol) Linker Arm:

-

React two equivalents of the purified 1-amino-1-deoxyglucitol with one equivalent of an activated dicarboxylic acid (e.g., succinyl chloride or succinic anhydride) to form a linker with a central carboxylic acid and two terminal deoxyglucitol moieties.

-

-

Cleavage and Deprotection of the Peptide-PEG Conjugate:

-

Treat the resin from Stage 2 with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (OtBu from glutamic acid).

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

-

Purify the crude H2N-EGGGG-PEG8-NH2 by preparative RP-HPLC.

-

-

Final Conjugation:

-

Activate the carboxylic acid of the bis(deoxyglucitol) linker arm with EDC/NHS in an appropriate buffer (e.g., MES or PBS at a slightly acidic to neutral pH).

-

Add the purified H2N-EGGGG-PEG8-NH2 conjugate to the activated linker solution.

-

Allow the reaction to proceed for 4-12 hours at room temperature.

-

-

Final Purification: Purify the final product, EGGGG-PEG8-amide-bis(deoxyglucitol), by preparative RP-HPLC and characterize by mass spectrometry and NMR.

-

Data Presentation

The following table summarizes representative quantitative data for the synthesis. Actual results may vary depending on specific reaction conditions and scales.

| Step | Starting Material (Scale) | Product | Theoretical Yield (mg) | Actual Yield (mg) | Purity (HPLC) |

| SPPS of EGGGG | 0.1 mmol Resin | H2N-EGGGG-Resin | - | - | - |

| PEG8 Linker Conjugation | 0.1 mmol Peptide-Resin | H2N-PEG8-EGGGG-Resin | - | - | - |

| Cleavage and HPLC Purification | 0.1 mmol Resin | H2N-PEG8-EGGGG-NH2 | 805 mg | 483 mg (60%) | >95% |

| Synthesis of bis(deoxyglucitol) Linker | 1 mmol D-Glucose | HOOC-Linker-bis(deoxyglucitol) | 235 mg | 118 mg (50%) | >98% |

| Final Conjugation and HPLC Purification | 0.05 mmol Peptide-PEG | EGGGG-PEG8-amide-bis(deoxyglucitol) | 62.7 mg | 25.1 mg (40%) | >98% |

Visualization of Experimental Workflow

The following diagram illustrates the overall synthetic workflow.

Caption: Synthetic workflow for EGGGG-PEG8-amide-bis(deoxyglucitol).

This guide provides a detailed, albeit theoretical, pathway for the synthesis of EGGGG-PEG8-amide-bis(deoxyglucitol). The protocols are based on well-established chemical principles in peptide synthesis, PEGylation, and bioconjugation.[8][9][10][11] Researchers should optimize these conditions for their specific laboratory settings and starting materials.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. peptide.com [peptide.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. Peptide macrocyclisation via late-stage reductive amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. organic chemistry - Glycation of peptides (Maillard reaction) by reductive amination - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. bachem.com [bachem.com]

- 10. pharmtech.com [pharmtech.com]

- 11. creativepegworks.com [creativepegworks.com]

EGGGG-PEG8-amide-bis(deoxyglucitol): A Technical Guide to its Mechanism of Action in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of the EGGGG-PEG8-amide-bis(deoxyglucitol) linker, a critical component in the design of advanced Antibody-Drug Conjugates (ADCs). This document details the function of each component of the linker, the overall mechanism of payload release, and provides detailed protocols for the experimental validation of its performance.

Introduction to ADC Linker Technology

Antibody-Drug Conjugates (ADCs) are a class of highly targeted biopharmaceutical drugs that combine the specificity of a monoclonal antibody with the potent cell-killing effect of a cytotoxic payload. The linker, which connects the antibody to the payload, is a crucial element that dictates the stability, efficacy, and safety of the ADC. Cleavable linkers, such as EGGGG-PEG8-amide-bis(deoxyglucitol), are designed to be stable in systemic circulation and to release their cytotoxic payload under specific conditions prevalent within the target cancer cells, thereby minimizing off-target toxicity.[1][2]

The EGGGG-PEG8-amide-bis(deoxyglucitol) Linker: A Component-by-Component Analysis

The EGGGG-PEG8-amide-bis(deoxyglucitol) linker is a sophisticated construct with distinct chemical moieties, each contributing to the overall performance of the ADC. The name can be deconstructed to understand the function of each part:

-

Mal (Maleimide): The linker is typically attached to the antibody via a maleimide (B117702) group. This group reacts with the thiol of a cysteine residue on the antibody to form a stable thioether bond.[][4] This conjugation method is widely used in the construction of ADCs. However, the stability of the resulting thiosuccinimide ring can be a concern, as it can undergo a retro-Michael reaction, leading to premature release of the drug-linker from the antibody.[5]

-

EGGGG (Glutamic acid-Glycine-Glycine-Glycine-Glycine): This pentapeptide sequence constitutes the enzymatically cleavable portion of the linker.[6][7] Peptide linkers are designed to be substrates for proteases that are highly active within the lysosomal compartment of cancer cells, such as cathepsins.[8][9] While the exact protease that cleaves the EGGGG sequence is not definitively identified in the public domain, peptide linkers containing glycine (B1666218) residues have been shown to be susceptible to cleavage by lysosomal proteases.[8] The inclusion of a charged amino acid like glutamic acid may also influence the linker's properties and cleavage kinetics.[10]

-

PEG8 (Polyethylene Glycol, 8 units): The PEG8 moiety is a hydrophilic spacer. The inclusion of polyethylene (B3416737) glycol chains in ADC linkers is a well-established strategy to increase the overall hydrophilicity of the ADC.[11] This is particularly important when conjugating hydrophobic payloads, as it helps to prevent aggregation and improve the pharmacokinetic properties of the conjugate.[12]

-

Amide-bis(deoxyglucitol): This component further enhances the hydrophilicity of the linker. Deoxyglucitol is a sugar alcohol, and the incorporation of sugar moieties is a known strategy to improve the aqueous solubility and overall biophysical properties of ADCs.[13][14] The "bis" designation indicates the presence of two deoxyglucitol units, significantly contributing to the hydrophilic nature of the linker and helping to counterbalance the hydrophobicity of the cytotoxic payload.[15]

Proposed Mechanism of Action

The mechanism of action of an ADC utilizing the EGGGG-PEG8-amide-bis(deoxyglucitol) linker can be described as a multi-step process, initiated by the specific binding of the antibody to its target antigen on the surface of a cancer cell.

-

Circulation and Targeting: The ADC circulates in the bloodstream. The linker is designed to be stable at physiological pH, preventing premature release of the cytotoxic payload.[1][16] The monoclonal antibody component of the ADC directs it to cancer cells that express the target antigen on their surface.

-

Binding and Internalization: Upon reaching the tumor site, the ADC binds to its specific antigen on the cancer cell surface. This binding triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ADC-antigen complex, forming an endosome.[17]

-

Lysosomal Trafficking and Cleavage: The endosome containing the ADC matures and fuses with a lysosome. The acidic environment and high concentration of proteases within the lysosome provide the conditions for linker cleavage.[18] It is hypothesized that lysosomal proteases, such as cathepsins, recognize and cleave the EGGGG peptide sequence of the linker.[8][17]

-

Payload Release and Cytotoxicity: The enzymatic cleavage of the peptide linker liberates the cytotoxic payload within the cancer cell. The released payload can then exert its cell-killing effect, for example, by interfering with DNA replication or microtubule dynamics, ultimately leading to apoptosis (programmed cell death).[17]

Quantitative Data Summary

While specific quantitative data for the EGGGG-PEG8-amide-bis(deoxyglucitol) linker is not publicly available, the following table summarizes typical data that would be generated to characterize such a linker.

| Parameter | Typical Assay | Desired Outcome | Rationale |

| Plasma Stability | In vitro incubation in human plasma followed by LC-MS analysis of DAR | >90% intact ADC after 7 days | Ensures minimal premature drug release and off-target toxicity.[16][19] |

| Enzymatic Cleavage Rate | Incubation with purified lysosomal proteases (e.g., Cathepsin B) followed by LC-MS/MS analysis of released payload | Efficient cleavage (e.g., t1/2 < 1 hour) | Confirms the linker is susceptible to cleavage by the intended enzymes.[20] |

| In Vitro Cytotoxicity | Cell viability assay (e.g., MTT) on antigen-positive and antigen-negative cell lines | High potency (low IC50) on antigen-positive cells; low potency on antigen-negative cells | Demonstrates target-specific cell killing and a favorable therapeutic window.[21][22] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of an ADC with the EGGGG-PEG8-amide-bis(deoxyglucitol) linker.

Protocol 1: In Vitro Plasma Stability Assay

This protocol is designed to assess the stability of the ADC in plasma, providing an indication of its potential for premature drug release in circulation.[19][23]

Materials:

-

Test ADC

-

Human plasma (or plasma from other relevant species)

-

Phosphate-buffered saline (PBS)

-

37°C incubator

-

-80°C freezer

-

Protein A or Protein G affinity chromatography beads

-

Elution buffer

-

LC-MS system

Procedure:

-

Dilute the test ADC to a final concentration of 100 µg/mL in human plasma.

-

Prepare a control sample by diluting the ADC in PBS to the same concentration.

-

Incubate both samples at 37°C with gentle agitation.

-

At designated time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots from both the plasma and PBS samples.

-

Immediately snap-freeze the aliquots in a -80°C freezer to halt any degradation.

-

For analysis, thaw the samples and capture the ADC using Protein A or Protein G affinity chromatography to separate it from plasma proteins.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the ADC from the beads.

-

Analyze the eluted ADC by liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR).

-

Plot the average DAR against time to assess the stability of the ADC. A minimal decrease in DAR over time indicates high plasma stability.[19]

Protocol 2: Lysosomal Protease Cleavage Assay

This assay determines the susceptibility of the peptide linker to cleavage by a specific lysosomal protease, such as Cathepsin B.[20]

Materials:

-

ADC with the EGGGG-PEG8-amide-bis(deoxyglucitol) linker

-

Recombinant human Cathepsin B

-

Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

Quenching solution (e.g., 10% trichloroacetic acid)

-

LC-MS/MS system

-

37°C incubator

Procedure:

-

Prepare a reaction mixture containing the ADC (e.g., 10 µM) in the assay buffer.

-

Initiate the reaction by adding recombinant human Cathepsin B (e.g., 100 nM).

-

Incubate the reaction mixture at 37°C.

-

At various time points, withdraw an aliquot of the reaction and quench it by adding an equal volume of the quenching solution.

-

Centrifuge the quenched samples to pellet the precipitated protein.

-

Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.

-

Plot the concentration of the released payload over time to determine the cleavage rate of the linker.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol measures the cytotoxic effect of the ADC on cancer cells and is a critical determinant of its potency and specificity.[21][24]

Materials:

-

Target cancer cell line (antigen-positive)

-

Control cell line (antigen-negative)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Test ADC

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilizing agent (e.g., DMSO or a detergent solution)

-

Microplate reader

Procedure:

-

Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC in cell culture medium.

-

Remove the old medium from the cells and add the ADC dilutions to the respective wells. Include untreated control wells.

-

Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-96 hours) at 37°C in a CO2 incubator.

-

Add MTT reagent to each well and incubate for an additional 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add the solubilizing agent to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells.

-

Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%). A potent and specific ADC will have a low IC50 for the antigen-positive cells and a much higher IC50 for the antigen-negative cells.[24]

Conclusion

The EGGGG-PEG8-amide-bis(deoxyglucitol) linker represents a sophisticated and rationally designed component for the creation of effective and safe Antibody-Drug Conjugates. Its multi-component structure provides a stable means of attaching a cytotoxic payload to an antibody, ensures favorable pharmacokinetic properties through the inclusion of hydrophilic moieties, and allows for specific, enzyme-mediated release of the payload within the target cancer cells. The experimental protocols outlined in this guide provide a framework for the thorough characterization of its mechanism of action, which is essential for the successful development of novel ADC therapeutics.

References

- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What Makes a Good Linker for Antibody-Drug Conjugates? - SigutLabs [sigutlabs.com]

- 4. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Peptide Linkers - Creative Peptides [creative-peptides.com]

- 8. books.rsc.org [books.rsc.org]

- 9. ADC proteases for peptide linker——Screening and validation of linker | ACROBiosystems [acrobiosystems.com]

- 10. An Enzymatically Cleavable Tripeptide Linker for Maximizing the Therapeutic Index of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biopharminternational.com [biopharminternational.com]

- 13. The High Hydrophilicity of ADC Linker Has Become the Main Trend in Modification | AxisPharm [axispharm.com]

- 14. Linker Hydrophilicity Modulates the Anticancer Activity of RGD–Cryptophycin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 17. mdpi.com [mdpi.com]

- 18. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 23. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 24. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile of EGGGG-PEG8-amide-bis(deoxyglucitol)

This technical guide provides a detailed overview of the available solubility data and relevant experimental protocols for EGGGG-PEG8-amide-bis(deoxyglucitol), a cleavable linker utilized in the development of Antibody-Drug Conjugates (ADCs).[1][2] Given the specialized nature of this compound, this guide also incorporates general methodologies for assessing the solubility of similar amphiphilic molecules, intended for researchers, scientists, and professionals in drug development.

Compound Overview

EGGGG-PEG8-amide-bis(deoxyglucitol) is a chemical linker designed for use in ADCs.[1][2] Its structure incorporates a polyethylene (B3416737) glycol (PEG) spacer (PEG8), which is a common strategy to enhance the aqueous solubility of molecules.[3][4][5][6][] The inclusion of deoxyglucitol moieties further contributes to its hydrophilic character. Such linkers play a critical role in the pharmacokinetic properties and overall efficacy of the therapeutic conjugates they are part of.

Table 1: General Properties of EGGGG-PEG8-amide-bis(deoxyglucitol)

| Property | Value | Source |

| CAS Number | 2842855-38-1 | [8][9] |

| Molecular Weight | 1253.6 g/mol | [9] |

| Purity | 98.90% | [8] |

| Description | Cleavable ADC Linker | [1][2] |

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for EGGGG-PEG8-amide-bis(deoxyglucitol) in various solvent systems. This data is crucial for the preparation of stock solutions and formulations for in vitro and in vivo studies.

Table 2: Solubility of EGGGG-PEG8-amide-bis(deoxyglucitol)

| Solvent System | Concentration | Molarity (approx.) | Observations | Source |

| Dimethyl Sulfoxide (DMSO) | 75 mg/mL | 59.79 mM | Requires sonication and warming to 60°C. Product is hygroscopic. | [1] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3.75 mg/mL | 2.99 mM | Clear solution. | [1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 3.75 mg/mL | 2.99 mM | Clear solution. | [1] |

| 10% DMSO, 90% Corn Oil | ≥ 3.75 mg/mL | 2.99 mM | Clear solution. | [1] |

Note: For optimal results, it is recommended to use newly opened DMSO due to its hygroscopic nature, which can impact solubility.[1] If precipitation or phase separation occurs, heating and/or sonication can be employed to aid dissolution.[1]

Experimental Protocols

This section details the methodologies for preparing solutions of EGGGG-PEG8-amide-bis(deoxyglucitol) based on supplier recommendations, as well as a general protocol for determining the equilibrium solubility of amphiphilic compounds.

The following protocols are derived from the solubility data provided by MedChemExpress.[1]

Protocol 1: Aqueous-Based Formulation

-

Add 10% Dimethyl Sulfoxide (DMSO) to the vial containing EGGGG-PEG8-amide-bis(deoxyglucitol).

-

Sequentially add 40% PEG300, 5% Tween-80, and 45% Saline.

-

Vortex or sonicate the mixture until a clear solution is obtained. The solubility is expected to be at least 3.75 mg/mL.

Protocol 2: Cyclodextrin-Based Formulation

-

Add 10% DMSO to the vial.

-

Add 90% of a 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) solution in saline.

-

Mix thoroughly until the compound is fully dissolved to achieve a clear solution with a solubility of at least 3.75 mg/mL.

Protocol 3: Oil-Based Formulation

-

Dissolve the compound in 10% DMSO.

-

Add 90% Corn Oil to the DMSO solution.

-

Mix until a clear solution is formed, with an expected solubility of at least 3.75 mg/mL.

For novel compounds like EGGGG-PEG8-amide-bis(deoxyglucitol) where extensive public data is unavailable, a standardized method to determine thermodynamic (equilibrium) solubility is essential. The shake-flask method is a reliable approach for this purpose.[10]

Objective: To determine the saturation solubility of a compound in a specific aqueous buffer at a controlled temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance).[11]

Materials:

-

The test compound (EGGGG-PEG8-amide-bis(deoxyglucitol)).

-

Aqueous buffer solutions at various pH levels (e.g., pH 1.2, 4.5, 6.8).[11]

-

Vials with screw caps.

-

A temperature-controlled shaker or incubator.

-

A suitable analytical method for quantification (e.g., HPLC-UV).

-

Centrifuge and/or filters (e.g., 0.22 µm PVDF).

Procedure:

-

Preparation: Add an excess amount of the compound to a vial containing a known volume of the selected buffer. The excess solid should be visible to ensure that a saturated solution is achieved.[10]

-

Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. Preliminary tests can help determine the necessary equilibration time.[11]

-

Phase Separation: After equilibration, separate the solid phase from the liquid phase. This can be achieved by centrifugation at a high speed, followed by careful collection of the supernatant, or by filtering the solution.[10]

-

Quantification: Dilute the clear supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

-

Data Analysis: The measured concentration represents the equilibrium solubility of the compound in that specific medium at the tested temperature.

Visualizations: Workflows and Conceptual Diagrams

The following diagrams, generated using Graphviz, illustrate relevant workflows and concepts for researchers working with compounds like EGGGG-PEG8-amide-bis(deoxyglucitol).

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

The structural components of EGGGG-PEG8-amide-bis(deoxyglucitol) are characteristic of linkers used in advanced drug delivery systems, such as Proteolysis Targeting Chimeras (PROTACs). Although specified as an ADC linker, the principles of using PEG chains to improve solubility and facilitate molecular interactions are shared.[3][4][5][12] The following diagram illustrates the general mechanism of a PROTAC, a relevant conceptual framework for understanding the application of such linkers.

Caption: Conceptual diagram of a PROTAC mechanism, a relevant application for PEG linkers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. precisepeg.com [precisepeg.com]

- 4. chemscene.com [chemscene.com]

- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 6. precisepeg.com [precisepeg.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Critical Micelle Concentration of EGGGG-PEG8-amide-bis(deoxyglucitol)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of the peptide amphiphile EGGGG-PEG8-amide-bis(deoxyglucitol). Due to the absence of specific experimental data for this molecule in the current scientific literature, this document focuses on providing detailed experimental protocols for CMC determination, presenting data for structurally similar compounds, and discussing the key factors that influence the self-assembly of such peptide-PEG conjugates.

Introduction to EGGGG-PEG8-amide-bis(deoxyglucitol) and its Self-Assembly

EGGGG-PEG8-amide-bis(deoxyglucitol) is a synthetic peptide amphiphile. Its structure consists of a hydrophilic peptide sequence (EGGGG), a flexible polyethylene (B3416737) glycol (PEG8) linker, and a hydrophobic bis(deoxyglucitol) tail. This amphiphilic nature drives the molecule to self-assemble in aqueous solutions to minimize the unfavorable interactions between the hydrophobic tails and water. Above a certain concentration, known as the critical micelle concentration (CMC), these molecules form organized aggregates called micelles.

The determination of the CMC is crucial for understanding the behavior of this molecule in solution and is a critical parameter for its potential applications in drug delivery, biomaterials, and nanotechnology. The CMC value indicates the concentration at which the monomeric form of the amphiphile is in equilibrium with the micellar form.

Quantitative Data for Structurally Similar Peptide Amphiphiles

While the specific CMC for EGGGG-PEG8-amide-bis(deoxyglucitol) is not available in published literature, the following table summarizes the CMC values for a range of structurally related peptide amphiphiles. This data provides a valuable reference for estimating the expected CMC range and for comparative analysis.

| Amphiphile Structure | Method of CMC Determination | CMC Value | Reference |

| Fluorescent PEG-Peptide-PEG Triblock Conjugate | Pyrene (B120774) Fluorescence Assay | 0.051 mg/mL | [1] |

| Amphiphilic Precision Glycomacromolecules (APG) | Pyrene Fluorescence Assay | 0.15 mM - 3.41 mM | [2] |

| DSPE-PEG 2000 | Fluorescence Intensity | ~0.5-1 µM | |

| DSPE-PEG 5000 | Fluorescence Intensity | ~1-1.5 µM | |

| ac-A6K-NH2 (Lipid-like Peptide) | Not Specified | 0.26 mM | [2][3] |

Note: The CMC values are influenced by factors such as the length of the hydrophobic tail, the nature of the hydrophilic headgroup, the length and composition of the peptide, and the presence of a PEG linker.[4][5]

Experimental Protocols for CMC Determination

The following are detailed methodologies for three common and reliable techniques used to determine the CMC of peptide amphiphiles.

This is a highly sensitive method that relies on the change in the fluorescence emission spectrum of pyrene upon its partitioning from a polar aqueous environment to the nonpolar core of the micelles.[6][7]

Materials:

-

EGGGG-PEG8-amide-bis(deoxyglucitol)

-

Pyrene

-

Ethanol (B145695) (spectroscopic grade)

-

Ultrapure water

-

Fluorospectrometer

Procedure:

-

Preparation of Pyrene Stock Solution: Prepare a 0.5 mM stock solution of pyrene in ethanol.

-

Sample Preparation:

-

Prepare a series of aqueous solutions of EGGGG-PEG8-amide-bis(deoxyglucitol) with concentrations ranging from well below to well above the expected CMC.

-

To each solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 0.5 µM. The final concentration of ethanol should be kept minimal (e.g., <1%) to avoid affecting the micellization.

-

-

Fluorescence Measurement:

-

Equilibrate the samples at the desired temperature.

-

Measure the fluorescence emission spectra of each sample using an excitation wavelength of 339 nm.[8] The emission is typically recorded from 350 nm to 500 nm.

-

-

Data Analysis:

-

Monitor the ratio of the intensity of the first vibronic peak (I1 at ~373 nm) to the third vibronic peak (I3 at ~384 nm) of the pyrene emission spectrum.

-

Plot the I1/I3 ratio as a function of the logarithm of the amphiphile concentration.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve, which indicates the partitioning of pyrene into the hydrophobic micellar cores.[9]

-

This method measures the surface tension of the amphiphile solution as a function of its concentration. Surfactant molecules accumulate at the air-water interface, reducing the surface tension. Once micelles form, the concentration of free monomers in the bulk solution remains relatively constant, and thus the surface tension also plateaus.

Materials:

-

EGGGG-PEG8-amide-bis(deoxyglucitol)

-

Ultrapure water

-

Surface Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)

Procedure:

-

Solution Preparation: Prepare a series of solutions of EGGGG-PEG8-amide-bis(deoxyglucitol) in ultrapure water, covering a wide range of concentrations.

-

Measurement:

-

Measure the surface tension of each solution at a constant temperature. Ensure the measuring probe (ring or plate) is thoroughly cleaned before each measurement.

-

Allow the surface tension to equilibrate before recording the value for each concentration.

-

-

Data Analysis:

-

Plot the surface tension as a function of the logarithm of the amphiphile concentration.

-

The plot will typically show a region where the surface tension decreases linearly with the log of the concentration, followed by a plateau.

-

The CMC is the concentration at the point of intersection of the two linear portions of the curve.[8][10]

-

ITC is a thermodynamic technique that directly measures the heat changes associated with micelle formation. It provides information on the enthalpy of micellization.

Materials:

-

EGGGG-PEG8-amide-bis(deoxyglucitol)

-

Ultrapure water

-

Isothermal Titration Calorimeter

Procedure:

-

Sample Preparation:

-

Prepare a concentrated solution of EGGGG-PEG8-amide-bis(deoxyglucitol) (e.g., 10-20 times the expected CMC) in ultrapure water. This will be the titrant in the syringe.

-

Fill the sample cell with ultrapure water.

-

-

Titration:

-

Set the desired temperature for the experiment.

-

Inject small aliquots of the concentrated amphiphile solution into the water-filled cell at regular intervals.

-

The heat released or absorbed upon each injection is measured.

-

-

Data Analysis:

-

The initial injections will result in a significant heat change as the amphiphile dissolves and dilutes.

-

As the concentration in the cell approaches and surpasses the CMC, the heat change per injection will alter due to the enthalpy of micelle formation.

-

The raw data (heat flow versus time) is integrated to obtain the heat change per injection.

-

A plot of the heat change per mole of injectant versus the total amphiphile concentration in the cell is generated. The CMC is determined from the transition in this plot.[11][12][13]

-

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for CMC determination using fluorescence spectroscopy.

Caption: Workflow for CMC determination using surface tensiometry.

Caption: Workflow for CMC determination using isothermal titration calorimetry.

Conclusion

The critical micelle concentration is a fundamental property of the peptide amphiphile EGGGG-PEG8-amide-bis(deoxyglucitol) that governs its self-assembly and potential applications. While direct experimental data for this specific molecule is not yet available, this guide provides the necessary framework for its determination. By following the detailed experimental protocols for fluorescence spectroscopy, surface tensiometry, and isothermal titration calorimetry, researchers can accurately measure the CMC. The comparative data from structurally similar molecules offers a valuable point of reference. The provided workflows and data presentation formats are intended to support rigorous and reproducible scientific investigation in the field of peptide-based nanomaterials.

References

- 1. Fluorescent amphiphilic PEG-peptide-PEG triblock conjugate micelles for cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and self-assembly of amphiphilic precision glycomacromolecules - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00422K [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. img1.wsimg.com [img1.wsimg.com]

- 6. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. usc.gal [usc.gal]

- 8. commons.erau.edu [commons.erau.edu]

- 9. agilent.com [agilent.com]

- 10. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 12. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. edepot.wur.nl [edepot.wur.nl]

Technical Guide: EGGGG-PEG8-amide-bis(deoxyglucitol)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular characteristics of EGGGG-PEG8-amide-bis(deoxyglucitol), a key linker molecule often utilized in the development of antibody-drug conjugates (ADCs). This document outlines its molecular weight and provides a standardized experimental protocol for its determination.

Core Molecular Data

The fundamental physicochemical properties of EGGGG-PEG8-amide-bis(deoxyglucitol) are summarized below. These values are critical for a range of applications, from stoichiometric calculations in conjugation reactions to the analytical characterization of the final conjugate.

| Property | Value | Reference |

| Molecular Weight | 1254.29 g/mol | [1][2] |

| Molecular Formula | C₅₁H₉₁N₉O₂₈ | [1][2] |

It is important to distinguish this compound from its maleimide-derivatized counterpart, Mal-EGGGG-PEG8-amide-bis(deoxyglucitol). The maleimide-containing version possesses a higher molecular weight of approximately 1391.4 g/mol and a molecular formula of C₅₅H₉₄N₁₀O₃₁[3][4]. The presence of the maleimide (B117702) group is crucial for specific conjugation chemistries, and careful selection of the correct linker is paramount for successful experimental outcomes.

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The accurate determination of the molecular weight of EGGGG-PEG8-amide-bis(deoxyglucitol) is essential for its characterization and quality control. Mass spectrometry is the preferred method for this analysis. Below is a detailed protocol for this procedure.

Objective: To verify the molecular weight of EGGGG-PEG8-amide-bis(deoxyglucitol) using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

EGGGG-PEG8-amide-bis(deoxyglucitol) sample

-

High-performance liquid chromatography (HPLC) system

-

Mass spectrometer (e.g., a time-of-flight (TOF) or quadrupole-TOF (Q-TOF) instrument)

-

C18 reverse-phase HPLC column

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Sample solvent: 50:50 acetonitrile:water

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of the EGGGG-PEG8-amide-bis(deoxyglucitol) sample.

-

Dissolve the sample in the sample solvent to a final concentration of 1 mg/mL.

-

Vortex the solution to ensure complete dissolution.

-

Filter the sample through a 0.22 µm syringe filter to remove any particulates.

-

-

LC-MS Analysis:

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

-

Inject a small volume of the prepared sample (e.g., 5 µL) onto the column.

-

Elute the sample using a gradient of increasing Mobile Phase B over a suitable time frame (e.g., 5% to 95% B over 15 minutes).

-

The eluent from the HPLC is directly introduced into the mass spectrometer.

-

-

Mass Spectrometry Parameters:

-

Set the mass spectrometer to operate in positive ion mode.

-

Acquire data over a mass-to-charge (m/z) range that encompasses the expected molecular ion (e.g., m/z 500-2000).

-

The observed m/z value will correspond to the protonated molecule [M+H]⁺.

-

-

Data Analysis:

-

Process the acquired mass spectrum to identify the peak corresponding to the [M+H]⁺ ion of EGGGG-PEG8-amide-bis(deoxyglucitol).

-

The theoretical m/z for the [M+H]⁺ ion is approximately 1255.29.

-

Compare the experimentally observed m/z value with the theoretical value to confirm the molecular weight.

-

Visualized Workflows and Pathways

To further elucidate the experimental and logical processes, the following diagrams are provided.

References

Biophysical Characterization of EGGGG-PEG8-amide-bis(deoxyglucitol): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biophysical properties of linker molecules are critical to the efficacy and safety of antibody-drug conjugates (ADCs). This technical guide focuses on the biophysical characterization of EGGGG-PEG8-amide-bis(deoxyglucitol), a hydrophilic linker designed for use in ADCs. A comprehensive search of publicly available scientific literature and databases did not yield specific experimental biophysical data for this exact molecule. The information presented herein is based on computed data and the general characteristics of similar hydrophilic peptide-PEG linkers used in ADC development. This guide outlines the typical experimental methodologies employed for the characterization of such linkers and provides a framework for the expected biophysical properties.

Introduction

Antibody-drug conjugates leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to target cells. The linker, which connects the antibody to the payload, plays a pivotal role in the stability, solubility, and overall pharmacokinetic profile of the ADC. Hydrophilic linkers, such as those incorporating polyethylene (B3416737) glycol (PEG) and polar peptide sequences, are of particular interest as they can mitigate the aggregation often associated with hydrophobic drug payloads and improve the biophysical properties of the resulting ADC.

The molecule EGGGG-PEG8-amide-bis(deoxyglucitol) incorporates a flexible glycine-rich peptide sequence (EGGGG), a hydrophilic PEG8 spacer, and two deoxyglucitol moieties, all intended to enhance aqueous solubility and biocompatibility. A thorough understanding of its biophysical characteristics is essential for its successful implementation in ADC design.

Physicochemical Properties (Computed Data)

While experimental data is not available, computed properties provide an initial estimation of the molecule's characteristics. The following data has been sourced from the PubChem database.

| Property | Value | Source |

| Molecular Formula | C₅₅H₉₄N₁₀O₃₁ | PubChem |

| Molecular Weight | 1391.4 g/mol | PubChem |

| Topological Polar Surface Area | 839 Ų | PubChem |

| Hydrogen Bond Donors | 25 | PubChem |

| Hydrogen Bond Acceptors | 31 | PubChem |

| LogP (o/w) | -10.9 | PubChem |

Note: These values are computationally derived and have not been experimentally verified.

General Experimental Protocols for Biophysical Characterization

The following sections detail the standard experimental procedures used to characterize hydrophilic linkers like EGGGG-PEG8-amide-bis(deoxyglucitol).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure and assess conformational properties.

Methodology:

-

Sample Preparation: Dissolve a 1-5 mg sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Data Acquisition: Acquire one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Data Analysis: Assign proton and carbon signals to the corresponding atoms in the molecular structure. Use 2D NMR data to confirm connectivity. Nuclear Overhauser effect (NOE) experiments can provide insights into the spatial proximity of protons and thus the solution-state conformation.

Mass Spectrometry (MS)

Purpose: To determine the accurate molecular weight and confirm the elemental composition.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).

-

Data Acquisition: Infuse the sample into a high-resolution mass spectrometer, such as an electrospray ionization time-of-flight (ESI-TOF) or Orbitrap instrument.

-

Data Analysis: Determine the monoisotopic mass from the mass spectrum and compare it with the theoretical mass calculated from the molecular formula. The isotopic distribution pattern should also match the theoretical pattern.

Circular Dichroism (CD) Spectroscopy

Purpose: To investigate the secondary structure of the peptide component.

Methodology:

-

Sample Preparation: Prepare a solution of the linker in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4) at a concentration suitable for CD analysis (typically in the micromolar range).

-

Data Acquisition: Record the CD spectrum in the far-UV region (e.g., 190-260 nm) using a CD spectropolarimeter.

-

Data Analysis: Analyze the resulting spectrum for characteristic signals of secondary structure elements. For a short, flexible peptide like EGGGG, a random coil conformation is expected, which would be characterized by a strong negative band around 200 nm.

Dynamic Light Scattering (DLS)

Purpose: To assess the hydrodynamic radius and aggregation state of the molecule in solution.

Methodology:

-

Sample Preparation: Prepare a solution of the linker in a filtered buffer at a known concentration.

-

Data Acquisition: Place the sample in a DLS instrument and measure the fluctuations in scattered light intensity over time.

-

Data Analysis: Use the Stokes-Einstein equation to calculate the hydrodynamic radius (Rh) from the diffusion coefficient. A monomodal distribution with a small Rh would indicate a well-solvated, non-aggregated state.

Expected Biophysical Characteristics and Signaling Pathways

Due to the absence of specific experimental data for EGGGG-PEG8-amide-bis(deoxyglucitol), we can infer its likely biophysical behavior and role based on its constituent parts and the broader context of ADC linkers.

Solubility and Aggregation

The presence of the PEG8 chain, the glycine-rich peptide, and the bis(deoxyglucitol) moieties are all expected to confer high aqueous solubility. The multiple hydroxyl groups of the deoxyglucitol units and the ether oxygens of the PEG chain can form extensive hydrogen bonds with water, leading to a favorable solvation shell. This high hydrophilicity is a key design feature to counteract the potential for aggregation when conjugated to a hydrophobic drug payload.

Conformational Flexibility

The EGGGG peptide sequence, composed of the smallest amino acid, glycine, is highly flexible. This flexibility, combined with the flexible PEG8 chain, would likely result in a molecule that exists as an ensemble of rapidly interconverting conformers in solution, best described as a random coil. This conformational freedom can be advantageous in ensuring the accessibility of the conjugation site and preventing steric hindrance.

Role in ADC Biology (Signaling Pathways)

As a linker, EGGGG-PEG8-amide-bis(deoxyglucitol) itself is not expected to have intrinsic biological activity or directly participate in signaling pathways. Its primary role is to stably connect the antibody to the cytotoxic payload in circulation and then facilitate the release of the payload upon internalization of the ADC into the target cancer cell. The cleavage of the linker and subsequent drug release are critical steps that initiate the cytotoxic signaling cascade of the payload.

The following diagram illustrates the general workflow for the biophysical characterization of a hydrophilic linker.

Caption: Workflow for the synthesis and biophysical characterization of a hydrophilic linker.

The diagram below illustrates the logical relationship of the linker within an antibody-drug conjugate and its role in drug delivery.

Caption: General mechanism of action for an antibody-drug conjugate highlighting the linker's role.

Conclusion

EGGGG-PEG8-amide-bis(deoxyglucitol) is a rationally designed hydrophilic linker for ADC applications. While specific experimental biophysical data for this molecule is not currently available in the public domain, its chemical structure suggests favorable properties such as high aqueous solubility and conformational flexibility. The experimental protocols outlined in this guide provide a standard framework for the comprehensive biophysical characterization of this and similar ADC linkers. Such characterization is a prerequisite for understanding the behavior of the resulting ADC and for advancing the development of safer and more effective targeted cancer therapies.

EGGGG-PEG8-amide-bis(deoxyglucitol): A Technical Guide to a Novel Cleavable Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The linker connecting these two components is a critical determinant of an ADC's efficacy and safety profile. This technical guide provides an in-depth overview of the EGGGG-PEG8-amide-bis(deoxyglucitol) linker, a novel, cleavable linker designed for advanced ADC development. This document details its structural components, proposed mechanism of action, and generalized experimental protocols for its implementation. All quantitative data presented is representative of similar linker technologies and is intended to provide a comparative framework.

Introduction to EGGGG-PEG8-amide-bis(deoxyglucitol) Linker

The EGGGG-PEG8-amide-bis(deoxyglucitol) linker is a sophisticated, multi-component system designed to ensure stability in systemic circulation while enabling efficient, targeted release of the cytotoxic payload within the tumor microenvironment. Its design incorporates a peptide sequence, a polyethylene (B3416737) glycol (PEG) spacer, and a solubility-enhancing moiety.

-

EGGGG Peptide Sequence : This tetra-glycine-glutamic acid sequence serves as the primary cleavage site for lysosomal proteases. Peptide linkers are a well-established class of cleavable linkers in ADC design, offering selective release of the payload upon internalization into target cancer cells.[1] The specific EGGGG sequence is hypothesized to be a substrate for proteases such as cathepsins, which are abundant in the lysosomal compartment of tumor cells.[2]

-

PEG8 Spacer : The eight-unit polyethylene glycol (PEG) spacer enhances the hydrophilicity of the ADC.[3][] This is crucial for improving solubility, reducing aggregation, and favorably modulating the pharmacokinetic properties of the conjugate, potentially leading to a longer circulation half-life and reduced immunogenicity.[3]

-

Amide Bond : The core cleavable linkage within this system is the amide bond, which is susceptible to enzymatic hydrolysis by proteases.[5]

-

bis(deoxyglucitol) Moiety : This component is included to further enhance the aqueous solubility and overall developability of the ADC, aiding in formulation and administration.

Proposed Mechanism of Action

The therapeutic action of an ADC employing the EGGGG-PEG8-amide-bis(deoxyglucitol) linker follows a multi-step process, beginning with systemic administration and culminating in the targeted killing of cancer cells.

Quantitative Data (Representative)

Specific quantitative data for the EGGGG-PEG8-amide-bis(deoxyglucitol) linker is not publicly available. The following tables present representative data for similar peptide-PEGylated ADC linkers to provide a benchmark for expected performance.

Table 1: Representative Plasma Stability of Peptide-Based ADC Linkers

| Linker Type | Plasma Source | Time Point (hours) | % Intact ADC (Remaining) | Analytical Method | Reference |

| Dipeptide (Val-Cit) | Human | 24 | > 95% | LC-MS | [6][7] |

| Dipeptide (Val-Cit) | Murine | 24 | ~80% | LC-MS | [8] |

| Tetrapeptide | Human | 144 | > 90% | SEC-HPLC | [9] |

| EGGGG-PEG8 (Expected) | Human | 24 | > 95% | LC-MS | N/A |

| EGGGG-PEG8 (Expected) | Murine | 24 | > 85% | LC-MS | N/A |

Table 2: Representative In Vitro Cytotoxicity of ADCs with Cleavable Linkers

| Cell Line (Antigen) | ADC (Linker-Payload) | IC50 (ng/mL) | Reference |

| BT474 (HER2+) | Trastuzumab-ValCit-MMAE | 8.5 | [10] |

| SK-BR-3 (HER2+) | Trastuzumab-GGFG-DXd | 1.2 | [11] |

| NCI-N87 (HER2+) | Trastuzumab-Sulfatase-MMAE | 15.0 | [10] |

| Any Cancer Cell Line | Antibody-EGGGG-PEG8-Payload (Expected) | 1-20 | N/A |

Experimental Protocols

The following are detailed, generalized methodologies for the synthesis, conjugation, and evaluation of an ADC utilizing a linker such as EGGGG-PEG8-amide-bis(deoxyglucitol).

Synthesis of the Linker-Payload Moiety

A multi-step solid-phase peptide synthesis (SPPS) followed by solution-phase conjugation is typically employed.

Protocol:

-

Peptide Synthesis : The EGGGG peptide is synthesized on a solid-phase support resin using standard Fmoc-based chemistry.[12]

-

Cleavage and Deprotection : The peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

-

PEGylation and Moiety Addition : The purified peptide is reacted with a pre-activated PEG8-amide-bis(deoxyglucitol) entity in solution.

-

Payload Conjugation : The cytotoxic payload, containing a reactive handle, is conjugated to the linker.

-

Purification : The final linker-payload is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Antibody-Drug Conjugation

Conjugation of the linker-payload to the monoclonal antibody is typically achieved through reaction with surface-accessible lysine (B10760008) residues or engineered cysteine residues.

Protocol (Lysine Conjugation):

-

Antibody Preparation : The antibody is buffer-exchanged into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4-8.0).

-

Linker-Payload Activation : The linker-payload is functionalized with an N-hydroxysuccinimide (NHS) ester.

-

Conjugation Reaction : The activated linker-payload is added to the antibody solution at a specific molar ratio and incubated at room temperature.

-

Purification : The resulting ADC is purified using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated linker-payload and aggregated species.

-

Characterization : The drug-to-antibody ratio (DAR) is determined using techniques such as UV-Vis spectroscopy, RP-HPLC, or mass spectrometry.

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in plasma, a critical parameter for predicting its in vivo performance.[13]

Protocol:

-

Incubation : The ADC is incubated in human and murine plasma at 37°C.

-

Time Points : Aliquots are taken at various time points (e.g., 0, 6, 24, 48, 96, 168 hours).

-

Sample Processing : At each time point, the ADC is captured from the plasma using affinity beads (e.g., Protein A/G).

-

Analysis : The captured ADC is analyzed by LC-MS to determine the average DAR. A decrease in DAR over time indicates linker cleavage.[7] Alternatively, the plasma supernatant can be analyzed for the presence of released payload.[9]

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target cancer cells.[14]

Protocol:

-

Cell Seeding : Target (antigen-positive) and control (antigen-negative) cells are seeded in 96-well plates.

-

Treatment : Cells are treated with serial dilutions of the ADC, unconjugated antibody, and free payload.

-

Incubation : Plates are incubated for a period of 72-120 hours.

-

Viability Assessment : Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo®).

-

Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Conclusion

The EGGGG-PEG8-amide-bis(deoxyglucitol) linker represents a promising platform for the development of next-generation ADCs. Its multi-component design aims to provide a balance of stability, solubility, and efficient, targeted payload release. While specific data for this linker is not yet in the public domain, the principles of its design are well-founded in the established science of ADC technology. The generalized protocols and representative data provided in this guide offer a robust framework for researchers to begin exploring the potential of this and similar advanced linker systems in the pursuit of more effective and safer cancer therapeutics.

References

- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 5. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sulfatase-cleavable linkers for antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 13. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 14. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]

The Role of the EGGGG Peptide in Antibody-Drug Conjugate Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, delivering potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity. The linker, which connects the monoclonal antibody to the payload, is a critical determinant of an ADC's therapeutic index. This technical guide provides a comprehensive analysis of the EGGGG (Glu-Gly-Gly-Gly-Gly) peptide sequence as a component of ADC linkers. While specific public data on the EGGGG peptide in ADCs is limited, this guide extrapolates its role based on the well-established physicochemical properties of its constituent amino acids, glutamic acid and glycine (B1666218). The EGGGG sequence is presented as a hydrophilic, flexible spacer designed to enhance the solubility, stability, and pharmacokinetic profile of ADCs. This document details its inferred properties, provides representative experimental protocols for synthesis and conjugation, summarizes relevant quantitative data from analogous linker technologies, and includes visualizations of key concepts and workflows.

Introduction to ADC Linker Technology

The linker in an Antibody-Drug Conjugate (ADC) is a critical component that dictates the overall efficacy and safety of the therapeutic.[1] Its primary functions are to stably connect the cytotoxic payload to the monoclonal antibody during systemic circulation and to facilitate the efficient release of the payload at the target tumor site.[2] Linkers can be broadly categorized as cleavable or non-cleavable.[1] Cleavable linkers are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cancer cell, such as low pH or the presence of specific enzymes.[3] Non-cleavable linkers rely on the degradation of the antibody backbone within the lysosome to release the drug.[4]

Peptide linkers, a subset of cleavable linkers, are short amino acid sequences that can be engineered for cleavage by specific proteases, such as cathepsins, which are often overexpressed in tumor cells.[5] The composition of the peptide linker significantly influences the ADC's properties, including its stability, solubility, and pharmacokinetic profile.[6]

The Inferred Role and Physicochemical Properties of the EGGGG Peptide

The EGGGG peptide is a pentapeptide composed of one glutamic acid residue and four glycine residues. Based on the individual properties of these amino acids, the EGGGG sequence is inferred to function as a hydrophilic and flexible spacer within an ADC linker.

2.1. Hydrophilicity and Solubility

A significant challenge in ADC development is the often hydrophobic nature of cytotoxic payloads, which can lead to aggregation, poor solubility, and rapid clearance from circulation.[7] The inclusion of hydrophilic spacers in the linker is a common strategy to mitigate these issues.[7]

-

Glutamic Acid (E): As an acidic amino acid, glutamic acid possesses a negatively charged carboxylate side chain at physiological pH. This charge imparts significant hydrophilicity to the peptide, which can help to counteract the hydrophobicity of the payload and improve the overall solubility of the ADC.[6] The incorporation of charged residues like glutamic acid can create a hydration shell around the ADC, further preventing aggregation.[8]

-

Glycine (G): While glycine itself is considered a polar amino acid due to its small size, its primary contribution in a poly-glycine sequence is flexibility rather than strong hydrophilicity.[9] However, its presence does not add to the hydrophobicity of the linker.

The combination of a highly hydrophilic glutamic acid residue with a neutral, flexible poly-glycine chain results in a linker component that is expected to significantly enhance the aqueous solubility and reduce the aggregation potential of an ADC.

2.2. Flexibility

The flexibility of the linker can influence the steric hindrance between the antibody and the payload, potentially affecting antigen binding and the accessibility of the payload to its intracellular target.[6]

-

Glycine (G): Glycine is the smallest amino acid, with only a hydrogen atom as its side chain. This minimal steric hindrance provides a high degree of conformational flexibility to the peptide backbone.[10][11] A tetra-glycine sequence (GGGG) acts as a highly flexible spacer, allowing for rotational freedom between the antibody and the payload. This flexibility can be advantageous in ensuring that the bulky payload does not interfere with the antibody's ability to bind to its target antigen on the cancer cell surface.

2.3. Biocompatibility and Stability

Peptide linkers are generally considered biocompatible as they are composed of naturally occurring amino acids.[12] The EGGGG sequence is expected to be stable in systemic circulation, as it does not contain sequences readily recognized by common plasma proteases.[6] Cleavage would be anticipated to occur following internalization of the ADC into the target cell, where lysosomal proteases would degrade the antibody and potentially the linker.

Quantitative Data and Performance Metrics

Table 1: Representative In Vitro Efficacy of ADCs with Peptide Linkers

| Linker Type | Payload | Target Antigen | Cell Line | IC50 (pM) | Reference |

| Val-Cit | MMAE | CD30 | L540cy | 10-100 | [13] |

| Phe-Lys | MMAE | CD30 | Karpas 299 | 5-50 | [13] |

| Gly-Gly-Phe-Gly | Doxorubicin | HER2 | SK-BR-3 | 100-500 | [5] |

Table 2: Representative Pharmacokinetic Parameters of ADCs in Preclinical Models

| Linker Type | Payload | Animal Model | Half-life (t1/2) in hours | Clearance (mL/hr/kg) | Reference |

| Val-Cit-PABC | MMAE | Rat | 100-150 | 0.2-0.5 | [14] |

| PEG4-Val-Cit | MMAF | Mouse | 120-180 | 0.1-0.4 | [12] |

| Hydrophilic Spacer | DM1 | Mouse | >150 | <0.2 | [15] |

Table 3: Impact of Hydrophilic Linkers on Drug-to-Antibody Ratio (DAR) and Aggregation

| Linker Feature | Typical DAR | Aggregation (%) | Reference |

| Hydrophobic Linker | 2-4 | 10-30 | [7] |

| Hydrophilic PEG Linker | 4-8 | <5 | [16] |

| Charged Linker | 4-8 | <5 | [8] |